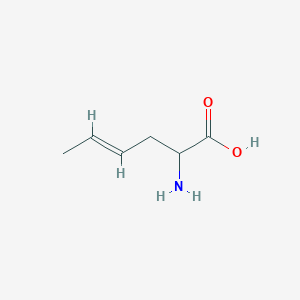

2-Amino-4-hexenoic acid

説明

Significance as a Non-Proteinogenic Amino Acid in Specialized Metabolite Research

The primary significance of 2-amino-4-hexenoic acid (AHA) lies in its role as a rare structural unit in the biosynthesis of complex natural products, particularly cyclic peptides produced by microorganisms. nih.govmdpi.com These specialized metabolites often exhibit potent biological activities, and the incorporation of non-proteinogenic amino acids like AHA is a key strategy used by nature to create structural diversity and confer specific functions.

AHA is a notable component of the ilamycin/rufomycin family of cyclic heptapeptides. nih.govmdpi.comresearchgate.net These compounds, isolated from Streptomyces species, are assembled by large enzyme complexes known as non-ribosomal peptide synthetases (NRPS). nih.govrockefeller.edu Unlike ribosomal protein synthesis, NRPS machineries can incorporate a wide variety of non-standard building blocks, including AHA. nih.gov

The biosynthesis of L-2-amino-4-hexenoic acid itself is a complex process. In the rufomycin pathway, it is synthesized by a type I polyketide synthase (PKS) named RufE, which produces (E)-4-hexenic acid. nih.gov This precursor then undergoes further enzymatic modifications, including hydroxylation, oxidation, and finally transamination, to yield the final amino acid. nih.govnih.gov This distinct biosynthetic origin highlights the metabolic versatility of the producing organisms and underscores the importance of AHA as a specialized precursor. Its presence in these molecules is crucial for their potent biological activities, such as the anti-tuberculosis effects observed in the ilamycin family. nih.govresearchgate.net

Overview of the Current Research Landscape of this compound

The current research landscape for this compound is primarily driven by its association with medically relevant natural products. A major focus is on understanding and engineering the biosynthetic pathways of antibiotics that contain this amino acid.

Biosynthesis and Natural Product Discovery: Research has successfully elucidated the biosynthetic gene clusters for ilamycins/rufomycins, identifying the specific enzymes responsible for producing L-2-amino-4-hexenoic acid and incorporating it into the final peptide structure. nih.govnih.gov This knowledge is foundational for efforts in synthetic biology and metabolic engineering. For instance, genetically engineered mutant strains have been created to produce ilamycin congeners with enhanced anti-tuberculosis activity in high titers. nih.gov Furthermore, the discovery of related natural products, such as metamarin from soil metagenomes, reveals evolutionary variations where AHA is replaced by other amino acids like valine, providing insights into the structure-activity relationships of these cyclic peptides. nih.govrockefeller.edu

Chemical Synthesis and Analogue Studies: Beyond its natural biosynthesis, there is academic interest in the chemical synthesis of this compound and its isomers. One study assayed the translational activity of various methionine analogues in Escherichia coli, including cis- and trans-2-amino-4-hexenoic acid. acs.org The results showed that the internal alkene function of these isomers prevented their incorporation into proteins, a finding that contributes to the fundamental understanding of the structural requirements for a cell's translational machinery. acs.org Such synthetic and analogue-based studies are crucial for creating molecular probes to study enzyme mechanisms and for developing novel bioactive compounds.

Structure

3D Structure

特性

IUPAC Name |

(E)-2-aminohex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOBBDXDRHKTJF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28024-56-8 | |

| Record name | 4-Hexonoic acid, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028024568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Distribution of 2 Amino 4 Hexenoic Acid

Occurrence in Microbial Systems: Streptomyces Species and Related Genera

The most well-documented sources of 2-amino-4-hexenoic acid are bacteria belonging to the genus Streptomyces, which are renowned for their ability to produce a wide array of antibiotics and other secondary metabolites. This amino acid is a crucial component of a class of cyclic heptapeptide (B1575542) antibiotics known as ilamycins and rufomycins. researchgate.net These compounds are produced by various Streptomyces species, including strains isolated from marine environments. nih.govmdpi.com For instance, ilamycins have been isolated from the marine-derived Streptomyces atratus. nih.gov

The biosynthesis of this compound in Streptomyces is a complex process involving a suite of specialized enzymes. It is not synthesized through primary metabolic pathways but rather through a dedicated pathway involving a type I polyketide synthase (PKS) and subsequent modification enzymes. mdpi.comresearchgate.netnih.gov The PKS machinery is responsible for creating the carbon backbone of the molecule, which is then further processed. For example, in the biosynthesis of rufomycin, a trimodular type I PKS (RufE and RufF) produces trans-4-hexenoic acid. nih.gov This intermediate is then acted upon by a cytochrome P450 monooxygenase (RufC) to introduce a keto group, forming trans-2-oxo-4-hexenoic acid. The final step is a transamination reaction catalyzed by RufI to yield trans-2-amino-4-hexenoic acid. nih.gov This newly synthesized amino acid is then incorporated into the growing peptide chain of the antibiotic by a nonribosomal peptide synthetase (NRPS). researchgate.net

A new antimetabolite antibiotic, identified as 2-amino-4-methyl-5-hexenoic acid, has also been isolated from a Streptomyces culture, highlighting the genus's capacity to produce variants of this unsaturated amino acid. cdnsciencepub.comcdnsciencepub.com

Presence in Fungal Metabolites: Amanita Mushrooms

While the genus Amanita is a rich source of unusual non-proteinogenic amino acids, the direct presence of this compound is not as clearly established as in Streptomyces. Research on Amanita species has led to the isolation of several structurally related unsaturated amino acids. For example, Amanita solitaria has been found to contain 2-amino-4,5-hexadienoic acid and (2S)-2-amino-5-chloro-4-hexenoic acid. researchgate.net Other related compounds isolated from various Amanita species include (2S,4Z)-2-amino-5-chloro-6-hydroxy-4-hexenoic acid from Amanita sphaerobulbosa and (2S)-2-amino-4-chloro-4-pentenoic acid from Amanita pseudoporphyria. wikipedia.orgresearchgate.net

These findings indicate that the metabolic pathways for producing unsaturated six-carbon amino acids exist within the Amanita genus. However, the specific compound this compound is more definitively associated with bacterial secondary metabolism. It is crucial to distinguish between these various related but distinct amino acids found in Amanita mushrooms.

Integration into Complex Natural Product Families

This compound is a key structural motif in several families of complex natural products, most notably the ilamycin/rufomycin and cyclomarin families of cyclic peptides. researchgate.net These compounds are characterized by their cyclic heptapeptide structure, meaning they are composed of seven amino acid residues linked in a ring. researchgate.netnih.gov

The ilamycins, produced by Streptomyces species, are potent anti-mycobacterial agents. researchgate.netnih.govilo.org Their structure contains several unusual amino acids, including L-2-amino-4-hexenoic acid, L-3-nitrotyrosine, and a prenylated tryptophan derivative. researchgate.netmdpi.com The incorporation of this compound is carried out by a large, multi-domain enzyme complex called a nonribosomal peptide synthetase (NRPS). mdpi.comresearchgate.net This enzymatic assembly line selects and links the individual amino acid building blocks in a specific sequence to construct the final cyclic peptide.

The cyclomarins are another family of cyclic heptapeptides with a similar structural framework to the ilamycins. researchgate.net While they also contain unusual amino acid residues, a key difference is that they typically incorporate 2-amino-3,5-dimethyl-4-hexenoic acid instead of this compound. researchgate.netmdpi.com

The presence of this compound and its derivatives in these natural product families highlights its importance in generating structural diversity and conferring specific biological activities. The biosynthetic machinery responsible for producing and incorporating this amino acid is a subject of ongoing research, with potential applications in the bioengineering of novel antibiotics. researchgate.netmdpi.com

Interactive Data Tables

Table 1: Documented Occurrences of this compound and Related Compounds

| Compound Name | Organism | Natural Product Family | Reference(s) |

| This compound | Streptomyces sp. | Ilamycins/Rufomycins | , researchgate.net, mdpi.com |

| 2-Amino-4-methyl-5-hexenoic acid | Streptomyces sp. | Antimetabolite Antibiotic | cdnsciencepub.com, cdnsciencepub.com |

| (2S)-2-Amino-5-chloro-4-hexenoic acid | Amanita solitaria | Fungal Metabolite | researchgate.net |

| 2-Amino-4,5-hexadienoic acid | Amanita solitaria | Fungal Metabolite | |

| (2S,4Z)-2-Amino-5-chloro-6-hydroxy-4-hexenoic acid | Amanita sphaerobulbosa | Fungal Metabolite | wikipedia.org |

Table 2: Biosynthetic Enzymes for this compound in Streptomyces

| Enzyme | Function | Reference(s) |

| RufE/RufF (Type I PKS) | Synthesizes trans-4-hexenoic acid | nih.gov |

| RufC (Cytochrome P450) | Oxidizes trans-4-hexenoic acid to trans-2-oxo-4-hexenoic acid | nih.gov |

| RufI (Transaminase) | Converts trans-2-oxo-4-hexenoic acid to trans-2-amino-4-hexenoic acid | nih.gov |

| RufT (NRPS) | Incorporates this compound into the peptide chain | researchgate.net |

Biosynthesis of 2 Amino 4 Hexenoic Acid

Enzymatic Machinery and Pathways Involved in 2-Amino-4-hexenoic Acid Formation

The formation of this compound is not a standalone process but is intricately linked to the biosynthesis of the larger peptide structures it becomes a part of. nih.govnih.gov The biosynthetic gene clusters responsible, such as the ruf cluster in Streptomyces atratus, encode a suite of specialized enzymes that build the amino acid from simple precursors and integrate it into the final molecule. nih.gov This process involves distinct contributions from both PKS and NRPS systems. nih.gov

Nonribosomal peptide synthetases are large, modular enzymes that assemble peptides without the use of ribosomes. mdpi.com In the biosynthesis of rufomycin, a heptamodular NRPS enzyme, designated RufT, is responsible for assembling the seven amino acid residues that constitute the cyclic peptide. nih.govresearchgate.net The fully formed this compound is recognized and activated by a specific adenylation (A) domain within the final module of RufT. researchgate.net It is then tethered to a peptidyl carrier protein (PCP) domain before being incorporated as the last amino acid into the growing peptide chain. nih.govresearchgate.net The integration of AHA is a critical step, as it is one of several unusual building blocks, alongside L-3-nitro-tyrosine and N-dimethylallyltryptophan, that define the structure of rufomycins. nih.govnih.govnih.gov

The carbon backbone of this compound is assembled via a polyketide synthase pathway, not through common amino acid metabolic routes. nih.gov Specifically, a trimodular type I PKS system is responsible for its creation. nih.gov In the rufomycin pathway, the enzymes RufE and RufF constitute this trimodular PKS. nih.gov This machinery catalyzes the condensation of simple acyl-CoA precursors to build the six-carbon chain of the molecule. nih.govmdpi.com This biosynthetic strategy represents a case of convergent evolution, as a structurally similar amino acid found in cyclomarin A, known as ADH (3-amino-3,5-dimethyl-4-hexenoic acid), is synthesized through a different pathway involving the homologation of a valine-derived aldehyde with pyruvate (B1213749). nih.gov

Genetic and biochemical studies of the rufomycin biosynthetic gene cluster in Streptomyces atratus have identified and assigned functions to the key enzymes involved in the synthesis of this compound. nih.gov The process is a multi-step enzymatic cascade leading from a polyketide precursor to the final amino acid, which is then handed off to the NRPS machinery. nih.govresearchgate.net

The key enzymes and their roles are summarized below:

| Enzyme | Type | Function in this compound Biosynthesis | Reference |

| RufE/RufF | Trimodular Type I Polyketide Synthase (PKS) | Synthesizes the initial six-carbon chain, producing trans-4-hexenoic acid. | nih.gov |

| RufC | Cytochrome P450 Monooxygenase | Catalyzes the oxidation of trans-4-hexenoic acid at the C2 position to form trans-2-oxo-4-hexenoic acid. | nih.gov |

| RufI | Transaminase | Mediates the final step by catalyzing a transamination reaction, adding an amino group to trans-2-oxo-4-hexenoic acid to yield trans-2-amino-4-hexenoic acid (AHA). | nih.gov |

| RufT | Heptamodular Nonribosomal Peptide Synthetase (NRPS) | Incorporates the completed AHA molecule into the final cyclic heptapeptide (B1575542), rufomycin. | nih.govresearchgate.net |

Polyketide Synthase (PKS) Pathway Contributions

Precursor Incorporation and Metabolic Flux in this compound Biosynthesis

The biosynthesis of the this compound backbone begins with simple, common metabolic precursors utilized by the PKS machinery. nih.govmdpi.com The trimodular PKS enzymes RufE and RufF use acyl-CoA units, such as acetyl-CoA and malonyl-CoA, as the starter and extender units, respectively, to construct the polyketide chain. nih.govmdpi.com The pathway proceeds through a series of defined intermediates:

The PKS system (RufE/RufF) produces trans-4-hexenoic acid. nih.gov

This intermediate is then oxidized by the P450 enzyme RufC to generate trans-2-oxo-4-hexenoic acid. nih.gov

Finally, the transaminase RufI converts this keto acid into L-2-amino-4-hexenoic acid. nih.gov

Gene inactivation experiments have confirmed this sequence. For instance, disruption of the genes responsible for this pathway abolishes the production of the final ilamycin/rufomycin products, a defect that can be rescued by feeding the respective intermediates to the mutant strains. nih.gov

Metabolism and Biochemical Transformations of 2 Amino 4 Hexenoic Acid

Catabolic Pathways and Degradation Mechanisms in Microorganisms

The breakdown of 2-amino-4-hexenoic acid has been notably studied in bacteria, which can utilize it as a source of carbon and nitrogen.

Research on Pseudomonas putida (arvilla) mt-2 has provided significant insights into the catabolism of the cis-isomer of this amino acid. nih.govnih.gov Spontaneous mutants of this bacterium were found to grow on DL-2-amino-cis-4-hexenoic acid (also referred to as DL-cis-crotylglycine). nih.govnih.gov The catabolic pathway in these mutants is dependent on the presence of the TOL plasmid, a transferable genetic element that encodes enzymes for the degradation of aromatic compounds. nih.govnih.gov

The proposed degradation mechanism involves several key enzymatic steps:

Oxidative Deamination : The pathway is initiated by a membrane-bound D-amino acid dehydrogenase that acts on the D-isomer of the amino acid, converting it to its corresponding α-keto acid, 2-oxo-cis-4-hexenoic acid. nih.govnih.gov

Hydration : This keto acid is then hydrated by the enzyme 2-keto-4-pentenoic acid hydratase. nih.govnih.gov This enzyme was found to have higher activity with the cis isomer of the substrate compared to the trans isomer. nih.gov

Aldol Cleavage : The hydrated intermediate, 2-keto-4-hydroxyvalerate, is subsequently cleaved by an aldolase. nih.gov

Final Products : This series of reactions ultimately breaks down the six-carbon backbone into smaller, metabolically accessible molecules, namely pyruvate (B1213749) and acetaldehyde. nih.govnih.gov

Interestingly, the enzymes of the TOL degradative pathway, such as catechol-2,3-oxygenase and 2-hydroxymuconic semialdehyde hydrolase, were found to be elevated in cells grown on this amino acid, suggesting a coordinated regulation of the catabolic machinery. nih.govnih.gov The compound 2-oxo-cis-4-hexenoic acid has also been identified as a key intermediate in the degradation of the steroid ring A by microbial enzymes, indicating its broader role in microbial catabolism. researchgate.netsmolecule.com

| Enzyme | Substrate | Product | Cellular Location/Note |

|---|---|---|---|

| D-amino acid dehydrogenase | D-2-Amino-cis-4-hexenoic acid | 2-Oxo-cis-4-hexenoic acid | Membrane-bound nih.govnih.gov |

| 2-Keto-4-pentenoic acid hydratase | 2-Oxo-cis-4-hexenoic acid | 2-Keto-4-hydroxyhexanoic acid | Shows higher activity for the cis-isomer nih.gov |

| 2-Keto-4-hydroxyvalerate aldolase | 2-Keto-4-hydroxyhexanoic acid | Pyruvate and Acetaldehyde | Cleaves the carbon backbone nih.gov |

Anabolic Roles Beyond Natural Product Integration

While this compound is well-known as a non-proteinogenic building block in the biosynthesis of complex natural products like ilamycins, its anabolic roles can extend beyond this function. nih.govscispace.comresearchgate.net It can serve as a molecular probe and participate in other metabolic contexts.

One significant area of investigation is its interaction with the primary metabolic machinery of protein synthesis. Research has shown that this compound can interact with methionyl-tRNA synthetase, an essential enzyme that charges tRNA with methionine for protein synthesis. By competing with methionine, it can be misincorporated into proteins, acting as a methionine surrogate. acs.org This antagonistic relationship allows researchers to use it as a tool to probe protein structure and function and to study the fidelity of metabolic pathways. acs.org

Furthermore, analogs of this compound have been studied for their effects on amino acid metabolism, acting as antagonists to proteinogenic amino acids. For instance, the related compound 2-amino-4-methyl-4-hexenoic acid acts as an antagonist of phenylalanine in the bacterium Leuconostoc dextranicum, while its saturated counterpart, 2-amino-4-methylhexanoic acid, antagonizes leucine. lookchem.com This suggests that this compound and its derivatives can engage with the active sites of enzymes involved in amino acid utilization and biosynthesis, potentially redirecting or inhibiting metabolic flow. lookchem.com Its use as a precursor or intermediate in the synthesis of other valuable chemicals is also an area of interest in industrial applications. chemimpex.com

Stereochemical and Positional Isomeric Considerations in this compound Metabolism

The metabolism of this compound is highly dependent on its specific stereoisomeric and geometric isomeric form. Microorganisms often possess enzymes that can distinguish between D- and L-enantiomers and between cis and trans geometric isomers.

The catabolism by Pseudomonas putida mt-2 provides a clear example of this specificity. The mutant strains could utilize DL-2-amino-cis-4-hexenoic acid for growth but were unable to use DL-2-amino-trans-4-hexenoic acid. nih.govnih.gov This indicates that the enzymatic pathway is specific to the cis configuration of the double bond.

Further stereochemical specificity is observed in the initial step of the pathway. Cell extracts were capable of catalyzing the dehydrogenation of D-allylglycine (a related substrate) but not L-allylglycine, pointing to a D-amino acid-specific dehydrogenase. nih.govnih.gov This implies that only the D-enantiomer of 2-amino-cis-4-hexenoic acid is readily fed into the catabolic pathway, while the L-enantiomer is not metabolized. nih.govnih.gov

The downstream enzyme, 2-keto-4-pentenoic acid hydratase, also exhibits isomeric preference, showing higher activity toward 2-keto-cis-4-hexenoic acid than the corresponding trans isomer. nih.gov In the context of biosynthesis, the L-isomer, specifically L-2-amino-4-hexenoic acid, is the form incorporated into natural products like ilamycins by nonribosomal peptide synthetases. nih.govscispace.comnih.gov This enzymatic selectivity ensures the precise assembly of these complex bioactive molecules. The separation of cis and trans isomers of DL-2-amino-4-hexenoic acid can be achieved through chromatographic methods, which is critical for studying their distinct biological activities. pnas.org

| Isomer Type | Metabolically Favored Isomer | Biological Context | Reason for Specificity |

|---|---|---|---|

| Geometric Isomer | cis-isomer | Catabolism in Pseudomonas putida nih.govnih.gov | Enzymes like 2-keto-4-pentenoic acid hydratase show higher activity for the cis form. nih.gov |

| Stereoisomer (Enantiomer) | D-isomer | Catabolism in Pseudomonas putida nih.govnih.gov | The initial step is catalyzed by a D-amino acid-specific dehydrogenase. nih.govnih.gov |

| Stereoisomer (Enantiomer) | L-isomer | Biosynthesis of Ilamycins nih.govscispace.com | Nonribosomal peptide synthetases (NRPS) specifically select and incorporate the L-enantiomer. nih.govscispace.com |

Chemical Synthesis Methodologies for 2 Amino 4 Hexenoic Acid and Analogues

Stereoselective and Stereospecific Synthesis Approaches to 2-Amino-4-hexenoic Acid

The controlled synthesis of specific stereoisomers of this compound is essential, as the biological activity of the parent natural products is often dependent on the precise stereochemistry of their constituent amino acids.

Stereoselective and stereospecific methods are employed to control the three-dimensional arrangement of atoms in the target molecule. These approaches often utilize chiral auxiliaries or catalysts to direct the formation of a desired stereoisomer. For instance, the synthesis of pinane-based 2-amino-1,3-diols has been achieved in a stereoselective manner, highlighting a strategy that could be adapted for the synthesis of complex amino acids. beilstein-journals.org One key strategy involves the stereoselective construction of the 2-amino-1,3-diol moiety, a structural feature related to this compound. beilstein-journals.org

Another approach involves the stereospecific synthesis of both diastereomers of a related compound, (±)-2-amino-4-methyl-5-hexenoic acid, demonstrating the ability to control stereochemistry at multiple centers. acs.org Additionally, stereospecific syntheses have been developed for models of the aminoglycoside antibiotic propylamycin, which contains a substituted hexopyranoside ring, showcasing techniques applicable to complex, substituted amino acid derivatives. nih.gov

Total Synthesis Strategies for this compound

The total synthesis of natural products containing this compound, such as the rufomycins and ilamycins, provides a practical context for the synthesis of this unique amino acid. nih.govresearchgate.netuni-saarland.de These syntheses often involve multi-step sequences and the assembly of several complex fragments.

A convergent strategy for the total synthesis of ilamycins E1 and F has been reported. researchgate.net This approach involves the preparation of two key units which are then coupled and cyclized to form the final macrocyclic peptide. One of these units incorporates the L-2-amino-4-hexenoic acid moiety. Similarly, the total synthesis of rufomycin derivatives has been achieved, again highlighting the importance of accessing this non-proteinogenic amino acid. uni-saarland.de A modular solid-phase strategy has also been employed for the synthesis of six rufomycin congeners, which incorporates synthetic L-2-amino-4-hexenoic acid. nih.gov

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is crucial for exploring the structure-activity relationships of the natural products in which it is found and for developing new compounds with potentially improved properties.

Halogenated this compound Derivatives

The introduction of halogen atoms into amino acid structures can significantly alter their biological properties. While specific examples of the direct halogenation of this compound are not prevalent in the provided context, general methods for the synthesis of halogenated amino acids are well-established. For example, 2-amino-5-chloro-4-hexenoic acid has been isolated from natural sources. tandfonline.com

Synthetic methods for producing amino acids from halogenated carboxylic esters have been developed. d-nb.infogoogle.com These methods often involve the reaction of a halogenated ester with a source of nitrogen, followed by hydrolysis. For instance, α-halo carboxylic acids can be directly aminated, though this can lead to multiple alkylations. d-nb.info A more controlled approach involves the reaction of halogenated carboxylic esters with alkali cyanates in the presence of an alcohol to form a urethane, which is then hydrolyzed to the amino acid. google.com Enantioselective methods for the α-halogenation of α-aryl-β-amino acid derivatives have also been developed using chiral catalysts. jku.at

Phosphono Analogues of this compound

Phosphono analogues of amino acids are of interest as potential enzyme inhibitors and receptor antagonists. The synthesis of 2-amino-6-phosphono-4-hexenoic acid derivatives has been achieved through a stereocontrolled Michael addition. capes.gov.br This method utilizes a lithiated Schöllkopf's bislactim ether which adds to a butadienylphosphonate to create the desired phosphono-substituted amino acid derivative with anti-stereochemistry. capes.gov.brresearchgate.net

The synthesis of other phosphono analogues, such as (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid, constrained analogues of 2-amino-4-phosphonobutanoic acid (AP4), has also been reported. nih.gov These syntheses often involve Horner-Emmons reactions to introduce the phosphonate (B1237965) group.

Table 1: Synthesis of Phosphono Analogues of this compound

| Starting Materials | Key Reaction | Product | Reference |

|---|---|---|---|

| Lithiated Schöllkopf's bislactim ether, E-alkenylphosphonates | Michael Addition | 2,3-anti-2-amino-3-substituted-4-phosphonobutanoic acids | capes.gov.br |

| Lithiated Schöllkopf's bislactim ether, 1,3-butadienylphosphonate | Michael Addition | 2-amino-6-phosphono-4-hexenoic acid | capes.gov.br |

Other Functionalized this compound Derivatives

The synthesis of this derivative involved several steps, including the protection and deprotection of functional groups and the introduction of the aminooxy functionality. The final product was obtained after purification by preparative HPLC. tandfonline.com

Structural and Functional Roles of 2 Amino 4 Hexenoic Acid in Natural Products

Constituent of Cyclopeptide Natural Products: Ilamycins, Rufomycins, and Cyclomarins

2-Amino-4-hexenoic acid is a characteristic component of several families of cyclic heptapeptides produced by Streptomyces species, notably the ilamycins and their synonymous counterparts, the rufomycins. nih.govencyclopedia.pub These compounds are assembled by nonribosomal peptide synthetases (NRPSs), complex enzymatic machinery that can incorporate non-standard amino acids like AHA. mdpi.com

The ilamycins/rufomycins are a large family of natural products with a significant number of structurally diverse members. researchgate.net Many of these, including ilamycins B1, B2, C1, C2, D, and E1, have been isolated from marine-derived Streptomyces atratus. nih.govscispace.com A key feature of these molecules is the presence of several unusual amino acids, including L-3-nitrotyrosine and L-2-amino-4-hexenoic acid. nih.govscispace.com The structural diversity within the ilamycin family often arises from modifications to other amino acid residues, while AHA remains a conserved element in many congeners. researchgate.net

While closely related to the ilamycins/rufomycins, the cyclomarins represent a distinct class of cyclic heptapeptides. nih.govencyclopedia.pub Although they share some structural similarities and are also produced by Streptomyces, a key difference lies in the unsaturated amino acid component. mdpi.com In place of AHA, cyclomarins typically incorporate a dimethylated derivative, (2S,3R)-2-amino-3,5-dimethylhexenoic acid (ADH). nih.govmdpi.com However, the presence of AHA in the broader family of related compounds highlights the evolutionary significance of this type of unsaturated amino acid in these bioactive peptides. acs.orgescholarship.org

Table 1: Representative Natural Products Containing this compound or a Related Analogue

| Natural Product Family | Specific Compound(s) | Producing Organism (Example) | Key Unusual Amino Acids |

| Ilamycins/Rufomycins | Ilamycin B1, C1, E1, F; Rufomycin I, II | Streptomyces atratus | L-2-Amino-4-hexenoic acid, L-3-nitrotyrosine, N-prenyl-tryptophan |

| Cyclomarins | Cyclomarin A, C | Streptomyces sp. (marine isolate) | (2S,3R)-2-amino-3,5-dimethylhexenoic acid (ADH), N-prenyl-tryptophan |

| Metamarin | Metamarin | Soil metagenome | Valine (replaces the unsaturated amino acid) |

This table provides a representative overview and is not exhaustive of all known congeners.

Influence on Bioactivity through Structural Integration and Molecular Interactions

The unique structural features imparted by this compound are directly linked to the potent biological activities of the natural products in which it is found. The ilamycins/rufomycins, for instance, exhibit significant antimycobacterial activity, including against multidrug-resistant strains of Mycobacterium tuberculosis. nih.govmdpi.com This activity is attributed to their ability to target the caseinolytic protease (Clp) system, a key component of protein quality control in bacteria. mdpi.com

The conformationally defined macrocycle, shaped in part by the AHA residue, is critical for the specific binding interaction with the ClpC1 ATPase, a regulatory component of the Clp protease complex. mdpi.com By binding to ClpC1, these peptides disrupt normal protein degradation pathways, leading to cell death. mdpi.com The structure-activity relationships of various ilamycin and rufomycin analogues have revealed that while modifications to other parts of the molecule can modulate the potency, the core macrocyclic structure containing AHA is fundamental to its mechanism of action. nih.govscispace.com For example, ilamycins E1 and E2, which are produced in high titers by genetically engineered strains, show extremely potent anti-tuberculosis activity. nih.gov

The cyclomarins, despite typically containing the related ADH residue, also target the ClpC1 protease and exhibit potent anti-mycobacterial and anti-malarial activities. nih.govresearchgate.net This suggests that the presence of an unsaturated, hydrophobic amino acid at this position in the macrocycle is a key determinant for bioactivity, even with some structural variations. The discovery of metamarin, a cyclomarin analogue where the unsaturated amino acid is replaced by valine, provides further insight into the structural requirements for activity. mdpi.com The comparative analysis of these related natural products highlights the crucial role of the specific side chain in optimizing the interaction with the biological target.

Advanced Research Methodologies for 2 Amino 4 Hexenoic Acid Studies

Omics Technologies in Biosynthesis and Metabolic Pathway Elucidation

Modern "omics" technologies provide a holistic view of the biological systems that produce 2-amino-4-hexenoic acid. By integrating genomics, metagenomics, and metabolomics, researchers can connect the genetic blueprint of an organism to its chemical output. researchgate.net

Genomic and Metagenomic Analyses for Biosynthetic Gene Cluster Identification

The biosynthesis of natural products like those containing this compound is encoded by sets of genes organized into biosynthetic gene clusters (BGCs). revista-agroproductividad.org Since the vast majority of environmental microbes cannot be grown in a lab, metagenomics—the study of genetic material recovered directly from environmental samples—is an essential tool for discovering novel BGCs. revista-agroproductividad.orgrockefeller.edu

Research into natural products such as rufomycin and cyclomarin, which contain this compound (AHA), has successfully utilized metagenomics to identify their BGCs from uncultured bacteria. nih.gov The process often involves screening environmental DNA (eDNA) libraries from sources like soil. rockefeller.edufrontiersin.org A common strategy is homology-based screening, which uses degenerate PCR primers designed to amplify conserved gene sequences within a BGC, such as the adenylation (A-domain) of Non-Ribosomal Peptide Synthetases (NRPS). nih.govfrontiersin.org NRPS are large, modular enzymes responsible for synthesizing peptides without the use of ribosomes, and they frequently incorporate non-proteinogenic amino acids like AHA. revista-agroproductividad.orgfrontiersin.org

Once potential BGC-containing clones are identified, their DNA is sequenced and analyzed with bioinformatic tools like antiSMASH or the BiG-SCAPE platform. nih.govbiorxiv.org These tools predict the boundaries of the BGC and the function of its constituent genes, allowing researchers to find clusters that likely encode the enzymes for AHA biosynthesis. nih.govbiorxiv.org This approach has successfully identified a rufomycin-like BGC from a soil metagenome that contains the necessary enzymatic machinery to produce AHA. nih.gov

Table 1: Overview of Omics Technologies for BGC Identification

| Technology | Application | Specific Method | Key Findings | Citations |

|---|---|---|---|---|

| Metagenomics | Discovery of novel BGCs from environmental DNA (eDNA). | Construction of eDNA libraries from soil; screening via PCR with degenerate primers targeting conserved NRPS A-domains. | Identification of rufomycin-like BGCs containing genes predicted to synthesize this compound. | nih.govnih.govfrontiersin.org |

| Bioinformatics | Analysis and annotation of sequenced BGCs. | Use of software like antiSMASH and BiG-SCAPE to predict gene function and cluster boundaries. | Prediction of enzyme function within the BGC, confirming the presence of machinery for non-proteinogenic amino acid synthesis. | nih.govbiorxiv.org |

| Functional Metagenomics | Identifying active BGCs based on phenotype. | Screening eDNA libraries for clones that produce a specific phenotype (e.g., antibiotic activity, pigment production) in a heterologous host. | Complementation-based screening can identify clones containing functional BGCs by restoring a missing enzymatic function in the host. | rockefeller.edunih.gov |

Isotope-Labeled Precursor Feeding Experiments for Pathway Tracing

Once a BGC is identified, isotope-labeled precursor feeding experiments are used to trace the step-by-step construction of the molecule, a technique known as metabolic tracing. bitesizebio.com This method is fundamental to confirming biosynthetic pathways. jove.com For natural products containing this compound, such as the anti-tuberculosis ilamycins, researchers have employed these experiments to unravel the biosynthetic steps. mdpi.com

The technique involves supplying a producing organism with a simple, isotopically labeled nutrient, such as ¹³C-labeled glucose or ¹⁵N-labeled amino acids. bitesizebio.compnas.org The organism's metabolic machinery incorporates these heavy isotopes into various intermediates and the final natural product. creative-proteomics.com By extracting the metabolites at different time points and analyzing them with mass spectrometry, scientists can track the flow of the labeled atoms through the pathway. nih.gov This reveals the origin of the carbon and nitrogen atoms in the this compound backbone and side chain, confirming the sequence of enzymatic reactions. jove.compnas.org This approach provides definitive evidence for proposed biosynthetic routes and can uncover novel or unexpected enzymatic transformations. jove.com

Advanced Analytical Techniques for Characterization and Quantification of this compound

Accurate characterization and quantification are critical for studying this compound. A suite of advanced analytical techniques is employed to separate the compound from complex mixtures, elucidate its exact chemical structure, and measure its concentration.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the identity of this compound. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million. This precision allows for the unambiguous determination of a molecule's elemental formula from its mass. nih.gov

In the study of natural products containing this compound, HRMS is used to confirm the molecular weight of the final product and its fragments. rsc.orgacs.org When coupled with liquid chromatography (LC-HRMS), it can analyze complex extracts from fermentation broths. researchgate.net The high resolving power of HRMS is also crucial for isotope tracing experiments, as it can distinguish between molecules that have incorporated different heavy isotopes, which is essential for pathway elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise three-dimensional structure of a molecule. ethernet.edu.et For natural products containing this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is used for complete structural assignment. nih.gov

1D NMR (¹H and ¹³C) provides information about the different types of proton and carbon atoms in the molecule based on their chemical shifts.

2D NMR experiments reveal how these atoms are connected. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other (i.e., are on adjacent carbons), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, which is critical for piecing together the entire molecular scaffold. nih.gov

In the structural elucidation of metamarin, a natural product containing this compound, 2D NMR spectra were essential for determining the structure of each amino acid side chain, including the connectivities within the AHA residue, confirming its identity and placement within the larger cyclic peptide. nih.gov

Liquid Chromatography (LC) and Gas Chromatography (GC) Coupled with Mass Spectrometry

Chromatography coupled with mass spectrometry is the workhorse for the separation, identification, and quantification of this compound from complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing non-volatile and polar compounds like amino acids without the need for chemical modification (derivatization). researchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) provide rapid and efficient separation of compounds from a mixture. rsc.orgnih.gov The separated compounds then enter the mass spectrometer, which provides detection with high sensitivity and specificity. rsc.org This method is widely used to monitor fermentation processes, purify final products, and quantify metabolites in biological samples. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for amino acid analysis, but it requires a derivatization step to make the polar amino acids volatile enough for GC separation. sigmaaldrich.comnist.govcreative-proteomics.com This involves chemically modifying the amino and carboxyl groups. nih.govdss.go.th While the derivatization adds a step to the sample preparation, GC-MS offers excellent separation efficiency and provides rich fragmentation data that is highly useful for identifying compounds and analyzing their isotopic labeling patterns in metabolic tracing studies. jove.comdss.go.th

Table 2: Summary of Advanced Analytical Techniques

| Technique | Primary Use | Advantages for this compound Studies | Citations |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Formula determination and identification. | Provides highly accurate mass data to confirm elemental composition; essential for isotope tracing experiments. | nih.govrsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structure elucidation. | 1D and 2D NMR techniques definitively establish atomic connectivity, confirming the double bond position and stereochemistry. | nih.govethernet.edu.et |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation, quantification, and identification. | Ideal for polar, non-volatile amino acids without derivatization; high throughput and sensitivity for analyzing complex mixtures. | researchgate.netrsc.orgnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and quantification (with derivatization). | High separation efficiency; provides detailed mass spectra useful for identification and isotopomer analysis in labeling studies. | sigmaaldrich.comcreative-proteomics.comdss.go.th |

Future Perspectives in 2 Amino 4 Hexenoic Acid Research

Discovery and Characterization of Novel 2-Amino-4-hexenoic Acid-Containing Natural Products

The non-proteinogenic amino acid, this compound, is a crucial component of several bioactive natural products, particularly cyclic peptides with notable antimicrobial properties. researchgate.netscispace.com Prominent among these are the ilamycins, also known as rufomycins, which are cyclic heptapeptides. researchgate.net These compounds, isolated from marine-derived Streptomyces species, have demonstrated potent activity against a range of mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis. researchgate.netnih.gov

The structure of ilamycins is characterized by the presence of rare amino acid residues, including L-2-amino-4-hexenoic acid and L-3-nitrotyrosine. researchgate.netscispace.com For instance, ilamycin E2, one of the most potent in its family, contains L-2-amino-4-hexenoic acid, N-tert-prenylated L-tryptophan, and L-3-nitrotyrosine. researchgate.net Another related group of natural products, the cyclomarins, also incorporates unusual amino acids, though they feature 2-amino-3,5-dimethyl-4-hexenoic acid, a structural analogue of this compound. researchgate.net

Recent research has focused on the total synthesis of these complex natural products. A modular solid-phase strategy has been successfully employed to synthesize various rufomycin congeners, incorporating synthetic L-2-amino-4-hexenoic acid. nih.gov This approach allows for the diversification of the peptide structure through late-stage modifications, leading to a library of synthetic natural products for further biological evaluation. nih.gov

The discovery of novel natural products containing this compound and its analogues continues to be an active area of research. For example, a new amino acid, (2S,4Z)-2-amino-5-chloro-6-hydroxy-4-hexenoic acid, was isolated from the fungus Amanita abrupta. researchgate.net The ongoing exploration of diverse microbial sources, particularly from unique environments like the deep sea, holds promise for the discovery of new bioactive compounds with this unique structural moiety. scispace.comnih.gov

| Natural Product Family | Key Structural Features | Source Organism (Example) | Noted Biological Activity |

| Ilamycins/Rufomycins | Cyclic heptapeptides containing L-2-amino-4-hexenoic acid and L-3-nitrotyrosine. researchgate.netscispace.com | Streptomyces atratus scispace.comnih.gov | Potent anti-mycobacterial activity, including against Mycobacterium tuberculosis. researchgate.netnih.gov |

| Cyclomarins | Cyclic heptapeptides with unusual amino acids like 2-amino-3,5-dimethyl-4-hexenoic acid. researchgate.net | Streptomyces sp. researchgate.net | Potent inhibitors of Plasmodium falciparum and antimycobacterial activity. researchgate.net |

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Production and Diversification

The low natural abundance of this compound-containing compounds like rufomycins presents a significant hurdle for their development as therapeutic agents. nih.gov Metabolic engineering and synthetic biology offer powerful tools to overcome this limitation by enhancing production titers and generating novel analogues. nih.gov

A key strategy involves promoter engineering within the biosynthetic gene cluster (BGC) of the producing organism, such as Streptomyces. By inserting strong promoters, like the kasOp promoter, upstream of key biosynthetic genes, the production of rufomycins can be significantly increased. nih.gov For instance, placing kasOp before the rufB and rufS genes in the rufomycin BGC led to a 4.1-fold and 2.8-fold increase in production, respectively. nih.gov

Furthermore, engineering the biosynthetic pathways of the precursor non-proteinogenic amino acids is crucial. The biosynthesis of L-2-amino-4-hexenoic acid is thought to involve a putative operon including the genes rufD, rufE, rufF, and rufH. nih.gov Enhancing the expression of these genes through promoter engineering can lead to an increased supply of this key building block. nih.gov

Synthetic biology approaches also enable the creation of novel derivatives. By inserting promoters upstream of genes encoding enzymes like cytochrome P450s within the BGC, new rufomycin derivatives have been generated. nih.gov This highlights the potential of these techniques not only to boost production but also to create a diverse library of compounds for structure-activity relationship studies.

The host organism itself can be engineered for improved production. Escherichia coli is a well-established host for metabolic engineering due to its genetic tractability and well-understood physiology. escholarship.org Strategies in E. coli include optimizing precursor supply, such as phosphoenolpyruvate (B93156) and erythrose-4-phosphate for aromatic amino acid synthesis, and engineering transporter proteins to prevent feedback inhibition. researchgate.net While not yet specifically applied to this compound on a large scale, these principles for producing other amino acids and complex molecules are directly transferable. escholarship.orgresearchgate.net

| Metabolic Engineering Strategy | Target Gene/Pathway | Organism | Outcome |

| Promoter Engineering | rufB, rufS (Rufomycin BGC) | Streptomyces sp. | 4.1-fold and 2.8-fold increase in rufomycin production, respectively. nih.gov |

| Promoter Engineering | Cytochrome P450 genes (Rufomycin BGC) | Streptomyces sp. | Generation of new rufomycin derivatives. nih.gov |

| Precursor Pathway Engineering | Aromatic amino acid biosynthesis | Escherichia coli | Enhanced production of aromatic amino acids. escholarship.org |

Elucidation of Undiscovered Enzymatic Pathways and Novel Biochemical Mechanisms

The biosynthesis of this compound and its incorporation into natural products involves a series of fascinating and not yet fully characterized enzymatic reactions. The proposed pathway for trans-2-amino-4-hexenoic acid (also referred to as trans-2-crotylglycine) in rufomycin biosynthesis begins with the synthesis of trans-4-hexenoic acid by a trimodular type I polyketide synthase (PKS) composed of RufE and RufF. nih.gov

Following its synthesis, trans-4-hexenoic acid is believed to be acted upon by a cytochrome P450 monooxygenase, RufC, which introduces a keto group at the C2 position to form trans-2-oxo-4-hexenoic acid. nih.gov The final step is a transamination reaction catalyzed by the aminotransferase RufI, yielding trans-2-amino-4-hexenoic acid. nih.gov Further experimental verification is needed to confirm this proposed pathway. nih.gov

The mechanism of action of this compound itself involves its role as an amino acid analogue. It can interact with enzymes involved in amino acid metabolism. For instance, studies have shown that both cis- and trans-2-amino-4-hexenoic acid are not incorporated into proteins in E. coli, suggesting that they are not recognized by the translational machinery, specifically by methionyl-tRNA synthetase in this case. acs.org This contrasts with terminally unsaturated analogues like 2-amino-5-hexenoic acid, which are efficiently incorporated. acs.org

Understanding the enzymatic logic behind the biosynthesis of this compound and its analogues can provide templates for bio-inspired synthesis and the generation of novel non-proteinogenic amino acids. The convergent evolution of biosynthetic pathways for structurally similar but distinct amino acids, such as this compound in rufomycin and 2-amino-3,5-dimethyl-4-hexenoic acid in cyclomarin, highlights the diverse enzymatic strategies nature employs to create structural variety. nih.gov

| Proposed Biosynthetic Step | Precursor | Enzyme (Putative) | Product |

| Polyketide Synthesis | Acyl-CoA precursors | RufE/RufF (Type I PKS) | trans-4-Hexenoic acid nih.gov |

| Oxidation | trans-4-Hexenoic acid | RufC (Cytochrome P450) | trans-2-Oxo-4-hexenoic acid nih.gov |

| Transamination | trans-2-Oxo-4-hexenoic acid | RufI (Aminotransferase) | trans-2-Amino-4-hexenoic acid nih.gov |

Exploration of Chemoenzymatic Synthesis Strategies for this compound and its Analogues

Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic catalysis, offers a powerful approach for the efficient and stereoselective production of this compound and its derivatives. ucl.ac.uk This strategy is particularly valuable for creating optically pure amino acids, which are often required for biological activity. researchgate.nettandfonline.com

One established chemical route to racemic this compound involves the alkylation of diethyl acetamidomalonate with a suitable hexenyl derivative, followed by hydrolysis. acs.org To achieve stereoselectivity, enzymatic methods can be integrated. For example, transaminases can be used for the stereoselective amination of a keto-acid precursor, such as 2-oxo-4-hexenoic acid. nih.gov This approach has been demonstrated for structurally related amino alcohols, where lipases and transaminases are used in a one-pot aqueous reaction to produce enantiopure products.

The synthesis of analogues of this compound can also benefit from chemoenzymatic strategies. For instance, the synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid, a lysine (B10760008) derivative with an aminooxy functionality, has been achieved from a protected amino acid precursor. tandfonline.com Such strategies often involve the use of enzymes for selective transformations, such as esterification or hydrolysis, coupled with chemical steps for functional group manipulation. csic.es

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-Amino-4-hexenoic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the double bond position (C4) and amino group placement (C2). Compare chemical shifts with computational predictions (e.g., ACD/Labs Percepta) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar amino acid derivatives.

- Chromatography : Reverse-phase HPLC with UV detection (210–220 nm) assesses purity. Use C18 columns and aqueous/organic mobile phases (e.g., water-acetonitrile with 0.1% TFA) .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Methodological Answer:

- Reaction Conditions : Adjust pH (6–8) to stabilize the amino group during coupling reactions. Use mild reducing agents (e.g., NaBH) for intermediates to avoid double bond reduction .

- Catalysts : Employ enantioselective catalysts (e.g., chiral palladium complexes) to control stereochemistry, critical for biological activity studies.

- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography (eluent: chloroform-methanol 9:1) removes byproducts .

Q. What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335). Monitor airborne concentrations with real-time sensors .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Compare studies using identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, 37°C). Variability in IC values often arises from differences in cell permeability or metabolic rates .

- Impurity Profiling : Quantify byproducts (e.g., oxidation at the double bond) via LC-MS. Even 5% impurities can skew dose-response curves .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like GABA receptors, contextualizing conflicting activity data .

Q. What experimental strategies are used to study the stability of this compound under physiological conditions?

Methodological Answer:

- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation products via HPLC-MS/MS hourly for 24 hours .

- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation kinetics using UV-Vis spectroscopy. Store samples in amber vials to mitigate instability .

- Thermal Analysis : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for amino acids) .

Q. How can researchers design experiments to investigate the role of this compound in metabolic pathways?

Methodological Answer:

- Isotope Labeling : Synthesize C-labeled derivatives to trace carbon flux in Krebs cycle intermediates via GC-MS metabolomics .

- Knockdown Models : Use siRNA or CRISPR-Cas9 to silence enzymes interacting with the compound (e.g., aminotransferases) in cell cultures. Measure downstream metabolites .

- Enzyme Kinetics : Perform Michaelis-Menten assays with purified enzymes (e.g., D-amino acid oxidase) to quantify catalytic efficiency () .

Data Presentation Guidelines

- Raw Data : Include chromatograms, NMR spectra, and MS fragmentation patterns in supplementary materials. Use standardized formats (e.g., JCAMP-DX for spectra) .

- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for multi-group comparisons. Report effect sizes and confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。